ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate
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Overview
Description
Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a hydroxyimino group, a methyl group, and a tetrahydroindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction can be catalyzed by acidic or basic conditions. One common method is the Fischer esterification, which involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . Another method involves the use of acid chlorides or anhydrides, which react with ethanol to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of photocatalytic strategies has also been explored for the synthesis of ester derivatives, which can offer more environmentally friendly and efficient production methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with different reactivity and applications.
Methyl butyrate: Another ester with distinct properties and uses.
Ethyl benzoate: An aromatic ester with different chemical behavior
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14-16/h13,16H,3-6H2,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQVUNNUYCRKK-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(N1)CCC/C2=N\O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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